3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a morpholine-4-sulfonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzaldehyde with morpholine to form 4-(4-methoxyphenyl)morpholine . This intermediate is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group. Finally, the propanamide moiety is introduced through an amide coupling reaction with a suitable propanoic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)morpholine: Shares the methoxyphenyl and morpholine groups but lacks the sulfonyl and propanamide moieties.
4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the morpholine, sulfonyl, and propanamide groups.
Uniqueness
3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-7-2-16(3-8-18)4-11-20(23)21-17-5-9-19(10-6-17)28(24,25)22-12-14-27-15-13-22/h2-3,5-10H,4,11-15H2,1H3,(H,21,23) |
InChI Key |
MFWYFMRZFLWCGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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